Cas no 524-03-8 (L-(-)-Actinidine)
L-(-)-Actinidine Chemical and Physical Properties
Names and Identifiers
-
- 5H-Cyclopenta[c]pyridine,6,7-dihydro-4,7-dimethyl-, (7S)-
- 5H-2-Pyrindine, 6,7-dihydro-4,7-dimethyl-, (S)-
- (S)-(-)-actidine
- actinidine
- DTXSID70894115
- (7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine
- NS00094379
- SCHEMBL692365
- (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine
- AKOS028108983
- 5H-Cyclopenta[c]pyridine, 6,7-dihydro-4,7-dimethyl-, (7S)-
- UNII-VWU976C78Y
- L-(-)-Actinidine
- (7S)-4,7-dimethyl-5H,6H,7H-cyclopenta[c]pyridine
- (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine
- 524-03-8
- C09910
- Q343309
- (-)-Actinidine
- VWU976C78Y
- CHEBI:2443
- SCHEMBL21803725
- 4,7-dimethyl-6,7-dihydro-5H-[2]pyrindine
- 6,7-Dihydro-4,7-dimethyl-(S)-5H-2-Pyrindine
- Aktinidin
- (S)-Actinidine
- Actinidine; (S)-form
-
- Inchi: 1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1
- InChI Key: ZHQQRIUYLMXDPP-ZETCQYMHSA-N
- SMILES: N1C=C(C)C2=C(C=1)[C@@H](C)CC2
Computed Properties
- Exact Mass: 147.10489
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
L-(-)-Actinidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L373160-1mg |
L-(-)-Actinidine |
524-03-8 | 1mg |
$213.00 | 2023-05-18 | ||
| TRC | L373160-5mg |
L-(-)-Actinidine |
524-03-8 | 5mg |
$959.00 | 2023-05-18 | ||
| TRC | L373160-10mg |
L-(-)-Actinidine |
524-03-8 | 10mg |
$1688.00 | 2023-05-18 | ||
| TRC | L373160-100mg |
L-(-)-Actinidine |
524-03-8 | 100mg |
$ 9200.00 | 2023-09-07 |
L-(-)-Actinidine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on L-(-)-Actinidine
Introduction to L-(-)-Actinidine (CAS No. 524-03-8)
L-(-)-Actinidine, identified by the Chemical Abstracts Service Number (CAS No.) 524-03-8, is a significant compound in the field of chiral chemistry and pharmaceutical research. This enantiomer, characterized by its specific stereochemical configuration, has garnered attention due to its unique structural and functional properties. The compound belongs to the class of amino alcohols, which are widely studied for their potential applications in drug development, particularly in the synthesis of chiral auxiliaries and catalysts.
The stereochemistry of L-(-)-Actinidine plays a pivotal role in its interactions with biological systems. As a member of the actinidine family, it exhibits distinct optical activity, which is crucial for applications in asymmetric synthesis. The compound's molecular structure, featuring a secondary amine and a hydroxyl group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, L-(-)-Actinidine has been explored for its potential in pharmaceutical applications. Its enantiomeric purity is essential for ensuring the efficacy and safety of derived compounds. Researchers have leveraged its chiral properties to develop novel catalysts that facilitate enantioselective reactions, which are critical for producing single-enantiomer drugs with minimal side effects.
One of the most compelling aspects of L-(-)-Actinidine is its role in the development of chiral ligands for transition metal catalysis. These ligands are instrumental in facilitating asymmetric hydrogenation and other key transformations in organic synthesis. The ability to induce high enantioselectivity in these reactions underscores the importance of compounds like L-(-)-Actinidine in modern drug discovery.
Recent studies have highlighted the compound's utility in the synthesis of bioactive molecules. For instance, derivatives of L-(-)-Actinidine have been investigated for their potential as intermediates in the production of protease inhibitors and other therapeutic agents. The unique stereogenic center in L-(-)-Actinidine allows for precise control over the three-dimensional structure of resulting molecules, which is often a determining factor in biological activity.
The production and purification of L-(-)-Actinidine (CAS No. 524-03-8) require stringent conditions to maintain its enantiomeric purity. Advances in synthetic methodologies have enabled more efficient and scalable preparations of this compound, making it more accessible for research purposes. Techniques such as enzymatic resolution and chiral crystallization have been particularly effective in isolating high-purity forms of L-(-)-Actinidine.
The chemical reactivity of L-(-)-Actinidine also makes it a valuable tool for studying molecular recognition processes. Its ability to form stable complexes with other molecules has been exploited in the development of sensors and diagnostic agents. These applications leverage the compound's unique interaction profiles with various analytes, offering new opportunities for analytical chemistry.
As research continues to uncover new applications for L-(-)-Actinidine, its significance in the chemical and pharmaceutical industries is likely to grow. The compound's versatility as a building block and catalyst underscores its importance as a cornerstone molecule in modern synthetic chemistry. Future studies may explore its potential in areas such as materials science and nanotechnology, further expanding its utility beyond traditional pharmaceutical applications.
In conclusion, L-(-)-Actinidine (CAS No. 524-03-8) represents a fascinating example of how stereochemistry influences chemical behavior and functionality. Its unique properties make it an indispensable tool for researchers aiming to develop innovative solutions in drug discovery and catalysis. As our understanding of chiral chemistry evolves, compounds like L-(-)-Actinidine will continue to play a pivotal role in shaping the future of synthetic and medicinal chemistry.
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